An In-depth Technical Guide to 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7): Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7): Synthesis, Characterization, and Biological Evaluation
Introduction
4-(Thiophene-2-sulfonylamino)-benzoic acid, also known as N-(4-carboxyphenyl)thiophene-2-sulfonamide, is a heterocyclic compound featuring a thiophene ring, a sulfonamide linker, and a benzoic acid moiety.[1][2] Its structure combines the key pharmacophore of aromatic sulfonamides with the unique electronic properties of the thiophene ring, making it a molecule of significant interest in medicinal chemistry.
Aromatic and heterocyclic sulfonamides are a cornerstone of drug discovery, most famously targeting the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3] Inhibition of specific CA isoforms has proven therapeutic value in treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3] This guide provides a comprehensive overview of the core properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a validated carbonic anhydrase inhibitor.[3] We will detail a robust protocol for its synthesis and purification, outline methods for its complete analytical characterization, and discuss its biological activity and potential applications.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its application in experimental settings, from synthesis workup to formulation for biological assays.
| Property | Value | Source |
| CAS Number | 82068-35-7 | [1] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [1] |
| Molecular Weight | 283.32 g/mol | [1] |
| IUPAC Name | 4-(thiophen-2-ylsulfonylamino)benzoic acid | [1] |
| Physical Form | Expected to be a powder/crystalline solid. | [4] |
| pKa (Predicted) | 4.08 ± 0.10 (Carboxylic Acid) | [1] |
| Boiling Point (Predicted) | 502.4 ± 56.0 °C | [1] |
| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |
Synthesis and Purification
The primary and most reliable method for constructing the target molecule is the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and a 4-aminobenzoic acid derivative. This is a classic and well-established approach for forming the sulfonamide bond.[1] The following protocol provides a self-validating workflow for its synthesis, purification, and confirmation.
Logical Workflow for Synthesis and Purification
Caption: Workflow for synthesis, isolation, and purification.
Experimental Protocol
PART A: Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid
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Rationale: This procedure utilizes the reaction between an amine (4-aminobenzoic acid) and a sulfonyl chloride (thiophene-2-sulfonyl chloride). Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
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Step-by-Step Methodology:
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To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 eq).
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Add anhydrous pyridine (approx. 20 mL) and stir until the solid is fully dissolved.
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Cool the flask in an ice-water bath to 0°C.
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In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine.
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Add the thiophene-2-sulfonyl chloride solution dropwise to the stirred 4-aminobenzoic acid solution over 15-20 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.
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PART B: Workup and Isolation
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Rationale: The product is precipitated by acidifying the reaction mixture. The basic pyridine is neutralized, and the carboxylic acid and sulfonamide protons are protonated, decreasing the compound's solubility in the aqueous medium.
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Step-by-Step Methodology:
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Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold 1M hydrochloric acid (HCl) with vigorous stirring.
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A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Isolate the solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and any excess HCl.
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Allow the crude solid to air-dry on the filter paper.
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PART C: Purification by Recrystallization
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Rationale: Recrystallization is an effective method for purifying crystalline solids.[1] A solvent system (in this case, ethanol/water) is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.
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Step-by-Step Methodology:
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Transfer the crude solid to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
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Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a few more drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
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Analytical Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following data are expected based on the structure of 4-(Thiophene-2-sulfonylamino)-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum should exhibit distinct signals for the carboxylic acid proton, the sulfonamide proton, and the aromatic protons on both the thiophene and benzene rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange. |
| ~11.0 | Broad Singlet | 1H | -SO₂NH- | The sulfonamide proton is also acidic and deshielded, appearing as a broad singlet. |
| ~7.90 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -COOH) | Protons on the benzoic acid ring ortho to the electron-withdrawing carboxyl group. |
| ~7.75 | Doublet of Doublets | 1H | Thiophene-H (H5) | Thiophene proton adjacent to the sulfur and ortho to the sulfonyl group. |
| ~7.60 | Doublet of Doublets | 1H | Thiophene-H (H3) | Thiophene proton ortho to the sulfonyl group. |
| ~7.20 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -NH) | Protons on the benzoic acid ring ortho to the electron-donating sulfonamide nitrogen. |
| ~7.15 | Doublet of Doublets | 1H | Thiophene-H (H4) | Thiophene proton meta to the sulfonyl group. |
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Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Carboxylic Acid) |
| ~142 | Ar-C (Quaternary, attached to -COOH) |
| ~140 | Thiophene-C (Quaternary, attached to -SO₂) |
| ~135 | Ar-C (Quaternary, attached to -NH) |
| ~134 | Thiophene-C H |
| ~131 | Ar-C H (ortho to -COOH) |
| ~128 | Thiophene-C H |
| ~127 | Thiophene-C H |
| ~118 | Ar-C H (ortho to -NH) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Technique | Expected Absorptions / m/z | Rationale |
| FT-IR (ATR) | 3300-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer. |
| ~3250 cm⁻¹ | N-H stretch of the sulfonamide. | |
| ~1685 cm⁻¹ | C=O stretch of the carboxylic acid. | |
| ~1595, ~1490 cm⁻¹ | C=C stretches of the aromatic rings. | |
| ~1340, ~1160 cm⁻¹ | Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively. | |
| Mass Spec (ESI-) | m/z 282.0 [M-H]⁻ | Deprotonation of the highly acidic carboxylic acid proton. |
Biological Activity: Carbonic Anhydrase Inhibition
The structural motif of an aromatic sulfonamide is a powerful predictor of carbonic anhydrase inhibition. The un-substituted primary sulfonamide group (-SO₂NH₂) is crucial for coordinating to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.
Mechanism of Inhibition
The sulfonamide acts as a transition-state analog, mimicking the tetrahedral intermediate of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, effectively blocking the active site and preventing substrate binding and catalysis.
Caption: Mechanism of carbonic anhydrase inhibition.
Enzyme Inhibition Profile
Studies indicate that 4-(Thiophene-2-sulfonylamino)-benzoic acid is an inhibitor of carbonic anhydrases.[3] For drug development, it is crucial to determine its potency (IC₅₀ or Kᵢ) against various human (h) CA isoforms. The cytosolic isoforms hCA I and hCA II are ubiquitous, while isoforms like hCA IX and hCA XII are transmembrane proteins overexpressed in many hypoxic tumors, making them important anticancer targets.
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Protocol for CA Inhibition Assay:
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A stopped-flow spectrophotometric method is standard for measuring CA activity.
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The assay measures the enzyme-catalyzed hydration of CO₂.
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The reaction is monitored by observing the change in pH using an indicator dye (e.g., phenol red) at a specific wavelength.
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Varying concentrations of the inhibitor are pre-incubated with the enzyme.
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IC₅₀ values are determined by plotting the inhibitor concentration against the percentage of enzyme activity and fitting the data to a dose-response curve.
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Expected Inhibition Data (Illustrative):
| Isoform | Target Location | Relevance | Expected IC₅₀ (nM) |
| hCA I | Cytosolic (RBCs) | Off-target for many applications | Micromolar (μM) range |
| hCA II | Cytosolic (ubiquitous) | Glaucoma, off-target | Low nanomolar (nM) range |
| hCA IX | Transmembrane | Hypoxic tumors (Anticancer) | Nanomolar (nM) range |
| hCA XII | Transmembrane | Hypoxic tumors (Anticancer) | Nanomolar (nM) range |
Safety and Handling
Based on available data for the compound and related structures, standard laboratory precautions should be observed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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GHS Pictogram: GHS07 (Exclamation Mark).[4]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry place away from incompatible materials.
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Conclusion
4-(Thiophene-2-sulfonylamino)-benzoic acid is a well-defined carbonic anhydrase inhibitor with a straightforward and reproducible synthetic route. Its structure is amenable to further modification, making it a valuable lead compound for developing isoform-selective inhibitors for various therapeutic applications, including oncology and ophthalmology.[1][3] The protocols and expected data outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate this compound in a drug discovery setting.
References
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Hartman, G. D., Halczenko, W., Smith, R. L., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]
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PubChem. 4-(thiophene-2-sulfonamido)benzoic acid. [Link]
Sources
- 1. 4-(THIOPHENE-2-SULFONYLAMINO)-BENZOIC ACID CAS#: 82068-35-7 [m.chemicalbook.com]
- 2. 4-(Thiophene-2-sulfonamido)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. Buy 4-(Thiophene-2-sulfonylamino)-benzoic acid | 82068-35-7 [smolecule.com]
- 4. 4-(thiophene-2-sulfonamido)benzoic acid | 82068-35-7 [sigmaaldrich.com]
